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Introduction

B-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif
in a vast array of antibiotics, including penicillins and cephalosporins.[1] Beyond their
antibacterial properties, B-lactam scaffolds serve as versatile synthetic intermediates for the
preparation of a wide range of biologically active molecules.[2] The stereochemistry of the [3-
lactam ring is crucial for its biological activity, making stereoselective synthesis a paramount
objective in organic and medicinal chemistry.[3]

Aziridines, strained three-membered nitrogen-containing heterocycles, have emerged as
powerful precursors for the stereoselective synthesis of 3-lactams.[4] The ring strain inherent in
aziridines provides a thermodynamic driving force for ring-opening and subsequent
functionalization.[5] Transition metal-catalyzed carbonylative ring expansion of aziridines offers
an efficient and stereoselective route to the (3-lactam core.[4] This document provides detailed
application notes and protocols for three key catalytic systems: palladium, cobalt, and rhodium-
catalyzed stereoselective synthesis of B-lactams from aziridine precursors.
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Palladium-Catalyzed Carbonylative Ring Expansion
of Vinyl Aziridines

The palladium-catalyzed carbonylation of vinyl aziridines is a versatile method for the synthesis
of B-lactams, with the ability to control the stereochemical outcome by tuning reaction
parameters such as catalyst concentration, carbon monoxide (CO) pressure, and temperature.
[3][6] This method is particularly effective for the synthesis of trans-p-lactams.[3]
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Experimental Protocols

General Procedure for Palladium-Catalyzed Carbonylation of Vinyl Aziridines:

o To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vinyl aziridine (1.0

equiv), palladium(ll) acetate (Pd(OAc)z, 0.05 equiv), and the desired solvent (e.g., toluene,
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0.1 M).

o Evacuate and backfill the Schlenk tube with carbon monoxide (CO) gas (1 atm or as
specified). For higher pressures, use a high-pressure reactor.

o Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated
time (e.g., 16 hours).

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

» Upon completion, cool the reaction mixture to room temperature and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexanes/ethyl acetate) to afford the desired B-lactam.

Reaction Pathway

The proposed mechanism for the palladium-catalyzed carbonylation of vinyl aziridines involves
the formation of a tt-allyl palladium intermediate. The stereochemical outcome is influenced by
the isomerization of this intermediate prior to reductive elimination to form the B-lactam.
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Caption: Palladium-catalyzed carbonylation workflow.
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Cobalt-Catalyzed Carbonylative Ring Expansion of
Aziridines

Cobalt carbonyl (Co2(CO)s) is an effective catalyst for the carbonylative ring expansion of
aziridines to B-lactams.[1][7] A key feature of this method is the stereospecificity of the reaction,
which typically proceeds with inversion of configuration at the carbon atom undergoing C-N

bond cleavage.[8] This is attributed to an Sn2-type oxidative addition of the aziridine to the
cobalt catalyst.[8]
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Experimental Protocols

General Procedure for Cobalt-Catalyzed Carbonylation of Aziridines:

In a high-pressure reactor, place the aziridine (1.0 equiv) and dicobalt octacarbonyl
(Co2(CO)s, 0.1 equiv) in the desired solvent (e.g., benzene or DME, 0.1 M).

o Pressurize the reactor with carbon monoxide (CO) to the desired pressure (e.g., 100 psi).

e Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated
time (e.g., 24 hours).

 After cooling the reactor to room temperature, carefully vent the CO gas in a well-ventilated
fume hood.

* Remove the solvent under reduced pressure.

» Purify the residue by column chromatography on silica gel (e.g., using a hexanes/ethyl
acetate gradient) to obtain the pure (3-lactam product.

Reaction Pathway

The cobalt-catalyzed carbonylation is proposed to proceed through the formation of a cobaltate
anion, [Co(CO)4]~, which acts as the active catalytic species.[8] This nucleophilic cobalt
species attacks the aziridine in an Sn2 fashion, leading to inversion of stereochemistry.[8]
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Caption: Cobalt-catalyzed carbonylation mechanism.
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Rhodium-Catalyzed Carbonylative Ring Expansion
of Aziridines

Rhodium catalysts, such as [Rh(CO)zCl]z, are highly effective for the regio- and stereospecific
carbonylation of aziridines to B-lactams.[10][11] This method often proceeds with retention of
configuration at the stereocenter, suggesting a different mechanism compared to the cobalt-
catalyzed counterpart.[10] The reaction can also be rendered enantioselective through the use

of chiral ligands.[4]
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Note: Entry 3 represents a kinetic resolution of the racemic aziridine.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Carbonylation of Aziridines:

e Charge a high-pressure stainless-steel autoclave with the aziridine (1.0 equiv), the rhodium
catalyst (e.g., [Rh(CO)zCl]z, 0.025 equiv), and the solvent (e.g., toluene, 0.1 M).
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» Seal the autoclave and purge with CO gas before pressurizing to the desired pressure (e.g.,
20 atm).

» Heat the reaction mixture to the specified temperature (e.g., 90 °C) with stirring for the
designated time (e.g., 24 hours).

 After the reaction is complete, cool the autoclave to room temperature and slowly release the
pressure.

¢ Transfer the reaction mixture to a round-bottom flask and remove the solvent in vacuo.

» Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexanes/ethyl acetate eluent) to yield the desired (-lactam.

Reaction Pathway

The rhodium-catalyzed carbonylation is believed to proceed via oxidative addition of the
rhodium(l) catalyst into the C-N bond of the aziridine with retention of stereochemistry.[10] This
is followed by CO insertion and reductive elimination to afford the B-lactam and regenerate the
active catalyst.
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Caption: Rhodium-catalyzed carbonylation workflow.

Conclusion
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The stereoselective synthesis of B-lactams from aziridine precursors using transition metal
catalysis offers a powerful and versatile strategy for accessing these important heterocyclic
compounds. The choice of metal catalyst—palladium, cobalt, or rhodium—plays a critical role
in determining the stereochemical outcome of the reaction. By carefully selecting the
appropriate catalyst and reaction conditions, researchers can achieve high levels of
stereocontrol, providing access to a diverse range of 3-lactam structures for applications in
drug discovery and organic synthesis. The protocols and data presented herein serve as a
valuable resource for scientists engaged in the synthesis and development of novel B-lactam-
containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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